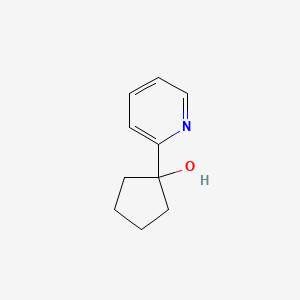

1-Pyridin-2-ylcyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(6-2-3-7-10)9-5-1-4-8-11-9/h1,4-5,8,12H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVMFIDDAPYMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 1 Pyridin 2 Ylcyclopentanol Formation

Mechanistic Investigations of Key Synthetic Transformations

The formation of the carbon-carbon bond between the pyridine (B92270) ring and the cyclopentanol (B49286) moiety is the cornerstone of this synthesis. The mechanism is heavily dependent on the reagents and conditions employed, with pathways ranging from concerted nucleophilic additions to processes involving discrete, reactive intermediates.

While the primary productive pathway for the formation of 1-Pyridin-2-ylcyclopentanol via the Grignard reaction does not typically involve a carbocationic intermediate, their potential formation under certain conditions or during alternative synthetic routes warrants consideration. Carbocations are high-energy intermediates that can lead to rearrangements, affecting the final product structure.

The formation of a carbocation on a cyclopentyl ring is a potential side reaction, especially if the reaction is worked up under strong acidic conditions. Should a carbocation form at the tertiary carbon, it is generally stable. However, if a carbocation were to form on a carbon atom adjacent to the cyclopentyl ring under specific reaction conditions, it could theoretically lead to ring expansion. chemistrysteps.com This process is driven by the release of ring strain and the formation of a more stable carbocation. For instance, a less stable cyclobutylmethyl carbocation readily rearranges to a more stable cyclopentyl carbocation. chemistrysteps.com In the context of this compound synthesis, such rearrangements are not typically observed but remain a theoretical possibility in alternative synthetic strategies that might proceed through such intermediates. The stabilization of reactive carbocationic intermediates through diprotonation has also been explored in other heterocyclic systems, representing a potential mechanistic pathway under superacid conditions. rsc.org

Table 1: Theoretical Carbocation Intermediates and Potential Products

| Intermediate | Potential Rearrangement | Resulting Product Structure |

|---|---|---|

| 1-(Pyridin-2-yl)cyclopentyl cation | None expected (tertiary carbocation) | This compound (after trapping) |

The most direct synthesis of this compound involves the reaction of an organometallic derivative of pyridine with cyclopentanone (B42830). This reaction is a classic example of nucleophilic addition to a carbonyl group.

In this pathway, a 2-pyridyl Grignard reagent (2-pyridylmagnesium bromide) or an organolithium reagent (2-lithiopyridine) serves as the nucleophile. researchgate.net The carbon atom of the cyclopentanone carbonyl group is electrophilic due to the polarization of the C=O bond. The reaction proceeds via a proposed four-membered or six-membered cyclic transition state, depending on the aggregation state of the organometallic reagent. The nucleophilic carbon of the pyridine ring attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. masterorganicchemistry.commit.edu Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound.

The mechanism is a concerted process, as illustrated below:

Nucleophilic Attack: The 2-pyridylmagnesium bromide adds across the carbonyl group of cyclopentanone. This step involves the formation of a C-C bond and the breaking of the C=O π bond. masterorganicchemistry.com

Intermediate Formation: A magnesium alkoxide intermediate is formed.

Protonation: Aqueous acid is added in a separate workup step to protonate the alkoxide, yielding the neutral alcohol product.

The pyridine nitrogen itself can play a role by coordinating with the magnesium ion of the Grignard reagent, potentially influencing the reagent's reactivity and aggregation state.

Kinetic Studies of Rate-Determining Steps in Formative Reactions

The reaction is expected to follow second-order kinetics, being first-order with respect to both the Grignard reagent and cyclopentanone. Rate = k[2-Pyridylmagnesium bromide][Cyclopentanone]

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [2-Pyridyl-MgBr] (mol/L) | [Cyclopentanone] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

Probing Stereoselectivity Mechanisms in Asymmetric Synthetic Routes

The synthesis of enantiomerically pure this compound requires an asymmetric approach, as the tertiary carbon center is chiral. Catalytic asymmetric synthesis of chiral pyridines can be challenging due to the coordinating ability of the pyridine nitrogen, which can sometimes lead to catalyst deactivation. chim.it

Asymmetric synthesis is achieved by introducing a chiral influence that favors the formation of one enantiomer over the other. This is typically done by using a chiral ligand complexed to the metal of the organometallic reagent or by using a chiral catalyst. The mechanism of stereoselectivity relies on the formation of diastereomeric transition states.

In the asymmetric addition of a 2-pyridyl organometallic reagent to cyclopentanone, a chiral ligand would coordinate to the metal (e.g., Mg, Zn, Ti). This chiral complex then approaches the prochiral face of the cyclopentanone. The different steric and electronic interactions between the chiral ligand and the ketone in the two possible approaches (re-face vs. si-face attack) lead to two diastereomeric transition states with different activation energies. The transition state with the lower activation energy is favored, leading to the preferential formation of one enantiomer of the product. The degree of stereoselectivity is measured by the enantiomeric excess (ee). Significant progress has been made in developing catalytic asymmetric methods to access a wide variety of chiral pyridine derivatives. chim.it

Table 3: Enantiomeric Excess in Asymmetric Synthesis with Different Chiral Ligands (Illustrative)

| Entry | Chiral Ligand | Temperature (°C) | Enantiomeric Excess (% ee) | Major Enantiomer |

|---|---|---|---|---|

| 1 | Ligand A | -78 | 85 | (R) |

| 2 | Ligand B | -78 | 92 | (S) |

| 3 | Ligand A | -40 | 70 | (R) |

Derivatization and Post Synthetic Functionalization of 1 Pyridin 2 Ylcyclopentanol

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of 1-Pyridin-2-ylcyclopentanol is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization strategies. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution (EAS): Direct electrophilic substitution on the pyridine ring is generally challenging and requires harsh conditions. wikipedia.orgquimicaorganica.org The electronegativity of the nitrogen atom significantly reduces the ring's electron density. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.orgyoutube.com When these reactions do occur, they typically yield the meta-substituted product (at the C3 and C5 positions) because the intermediate carbocations for substitution at these positions are more stable. uoanbar.edu.iqquimicaorganica.org A common strategy to overcome this low reactivity is the initial conversion of the pyridine to a pyridine N-oxide. The N-oxide group is activating and directs electrophiles to the C2 (ortho) and C4 (para) positions. wikipedia.orgrsc.org The N-oxide can then be reduced back to the pyridine.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently activated for nucleophilic aromatic substitution, particularly at the C2 (ortho) and C4 (para) positions. stackexchange.comechemi.comyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.compearson.com In this compound, the C2 position is already substituted, making the C4 and C6 positions the most likely sites for NAS, provided a suitable leaving group is present at one of those positions. A classic example of NAS on pyridine is the Chichibabin reaction, where a strong nucleophile like sodium amide can displace a hydride ion to install an amino group, typically at the C2 or C6 position. youtube.comwikipedia.org

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful and highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy involves a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org For a 2-substituted pyridine, the pyridine nitrogen itself can act as the directing group, facilitating metalation at the C3 position. clockss.org The resulting organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with high precision. This method avoids the harsh conditions of EAS and the need for a leaving group required in NAS.

| Reaction Type | Typical Reagents | Position of Functionalization | Key Considerations |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | KNO₃, H₂SO₄ | C3, C5 (meta) | Harsh conditions required; ring is deactivated. wikipedia.orgyoutube.com |

| EAS (via N-Oxide) | 1. Oxidation (e.g., m-CPBA) 2. Electrophile 3. Reduction (e.g., PCl₃) | C4, C6 (para, ortho) | N-oxide activates the ring and directs substitution. wikipedia.org |

| Nucleophilic Aromatic Substitution (NAS) | Strong nucleophiles (e.g., NaNH₂) | C4, C6 (para, ortho) | Requires a good leaving group or very strong nucleophiles. youtube.comwikipedia.org |

| Directed ortho-Metalation (DoM) | 1. Organolithium reagent (e.g., n-BuLi) 2. Electrophile | C3 (ortho to N, meta to C2-substituent) | Highly regioselective C-H functionalization. wikipedia.orgclockss.org |

Chemical Modifications and Transformations of the Cyclopentanol (B49286) Ring

The cyclopentanol portion of the molecule is characterized by a tertiary alcohol, which dictates its reactivity. Key transformations include dehydration, esterification, and potential skeletal rearrangements.

Dehydration: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene. The reaction proceeds via a carbocation intermediate, and the elimination of water typically follows Zaitsev's rule to yield the more substituted, and thus more stable, alkene. For this compound, this would result in the formation of 1-(pyridin-2-yl)cyclopent-1-ene.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides or anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. google.commasterorganicchemistry.com However, the reaction can be slow for sterically hindered tertiary alcohols. Using more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base (such as pyridine) can provide higher yields under milder conditions.

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates the use of strong oxidizing agents and harsh reaction conditions.

Ring Expansion: The carbocation intermediate formed during acid-catalyzed dehydration can potentially undergo skeletal rearrangements. A common rearrangement for cyclopentylcarbinyl systems is a ring expansion to form a more stable six-membered cyclohexane ring. chemistrysteps.comwikipedia.org This process is driven by the relief of ring strain and the formation of a more stable carbocation.

| Reaction Type | Typical Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Dehydration | Acid catalyst (e.g., H₂SO₄, TsOH), heat | Alkene (1-(pyridin-2-yl)cyclopent-1-ene) | Follows Zaitsev's rule. |

| Esterification | Carboxylic acid + acid catalyst, or Acyl chloride + base | Ester | Reaction may be slow due to steric hindrance of the tertiary alcohol. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄), heat | Ring-opened products | Resistant to standard oxidation; requires C-C bond cleavage. |

| Ring Expansion | Acid catalyst, heat | Cyclohexane derivatives | Can occur via carbocation intermediate during dehydration. chemistrysteps.comwikipedia.org |

Exploration of Novel Derivatization Reagents and Methodologies

Modern synthetic chemistry offers a variety of advanced methods for the functionalization of heterocyclic compounds like pyridine.

Transition Metal-Catalyzed C-H Functionalization: This has become a powerful tool for the synthesis of heterocyclic compounds. nih.gov Catalysts based on palladium, rhodium, ruthenium, and other metals can selectively activate C-H bonds, allowing for the introduction of aryl, alkyl, and other groups without pre-functionalization of the pyridine ring. nih.govmdpi.com

N-Activation Strategies: One-pot methodologies that involve the initial N-activation of the pyridine ring to form a pyridinium salt, followed by C-functionalization, have been developed. researchgate.net Recently, N-functionalized pyridinium salts have been used as radical precursors in reactions initiated by visible light, enabling regioselective functionalization at the C2 and C4 positions under mild, acid-free conditions. nih.gov This approach is particularly suitable for the late-stage functionalization of complex molecules. nih.gov

Novel Derivatization Reagents: The development of new reagents continues to expand the toolkit for molecular derivatization. For instance, novel chiral derivatization reagents possessing pyridyl structures have been synthesized for the purpose of enantiomeric determination in analytical chemistry. nih.gov While designed for analysis, the underlying chemical principles can be adapted for synthetic applications, enabling the introduction of complex and chiral moieties.

Impact of Substituent Effects on Chemical Reactivity and Molecular Architecture

Electronic Effects: Substituents on the pyridine ring modulate its electron density, which in turn affects its reactivity.

Electron-Donating Groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the pyridine ring. This enhances its nucleophilicity, making it more reactive towards electrophilic substitution, while also increasing the basicity of the pyridine nitrogen. nih.govrsc.org

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density. nih.gov This deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic substitution. nih.govacs.org EWGs also lower the basicity of the pyridine nitrogen.

These electronic effects can be transmitted through the molecule, potentially influencing the reactivity of the cyclopentanol's hydroxyl group. For example, a strong EWG on the pyridine ring could slightly increase the acidity of the hydroxyl proton via an inductive effect.

Steric Effects: The size and position of substituents can create steric hindrance, which may impede the approach of reagents to a reaction site. For example, a bulky substituent at the C3 position of the pyridine ring could hinder reactions at the hydroxyl group of the cyclopentanol moiety. Similarly, derivatization of the hydroxyl group with a large substituent could sterically shield the adjacent pyridine ring, affecting its ability to act as a ligand or undergo further substitution.

Molecular Architecture: Substituents have a direct impact on the molecule's geometry, including bond lengths and angles. rsc.orgnih.gov The presence of groups capable of hydrogen bonding (e.g., -OH, -NH₂) or π-π stacking can dictate the molecule's conformation and its packing in the solid state. rsc.org For instance, an EDG on the pyridine ring can alter the electronic structure and electrostatic properties, influencing how the molecule interacts with other molecules or biological targets. rsc.org

| Substituent Type on Pyridine Ring | Effect on Electron Density | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution | Effect on Nitrogen Basicity |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Activated | Deactivated | Increased |

| Electron-Withdrawing Group (EWG) | Decreases | Deactivated | Activated | Decreased |

Lack of Specific Research on "this compound" as a Catalyst Ligand

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning "this compound" and its derivatives in the direct context of coordination chemistry and catalysis as outlined. The search did not yield specific studies on the design principles of its derived ligands, its coordination behavior with transition metals like palladium, nickel, or copper, or its applications in asymmetric catalysis, cross-coupling reactions, and polymerization.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound." The available literature discusses the broader class of pyridine-containing ligands, but provides no specific data for the subject compound.

To fulfill the user's request for a thorough and scientifically accurate article on "this compound" within the specified catalytic roles, dedicated research studies on this particular compound would be required. Without such studies, any generated content would be speculative and not based on verifiable research findings.

Computational Chemistry Approaches to 1 Pyridin 2 Ylcyclopentanol Research

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 1-Pyridin-2-ylcyclopentanol. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of the molecule, providing a basis for predicting its properties and reactivity. mdpi.com DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying molecules of this size. mdpi.comnih.gov Ab initio methods, while more computationally demanding, can provide highly accurate benchmark data.

Quantum chemical calculations are employed to analyze the electronic landscape of this compound. This involves examining the distribution of electrons, the nature of chemical bonds, and molecular orbitals. Key parameters derived from these calculations help in understanding the molecule's stability and reactive sites.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.comelectrochemsci.org For pyridine (B92270) derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO is also localized on the ring system, indicating its role in potential electronic transitions and reactions. electrochemsci.org

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative charge. electrochemsci.org For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group would be a site of positive potential (electrophilic site).

Bonding Analysis: The nature of the covalent bonds within the molecule can be characterized using techniques like Natural Bond Orbital (NBO) analysis. This provides information on bond orders, hybridization, and charge transfer interactions between different parts of the molecule, such as the pyridine ring and the cyclopentanol (B49286) moiety.

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridine Derivatives

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A larger gap implies higher stability. electrochemsci.org |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | A higher value suggests a greater ability to form strong interactions with metal surfaces or other molecules. researchgate.net |

| Global Hardness (η) | Resistance of a molecule to change its electron distribution. | Relates to the stability of the molecule. electrochemsci.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table is illustrative and based on general findings for related compounds.

Computational methods are invaluable for exploring potential chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a given transformation.

Transition State Search: Algorithms are used to locate the transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy of the TS is used to calculate the activation energy barrier, a critical factor determining the reaction rate. For complex reactions, multiple steps and intermediates may be involved, each with its own transition state.

Reaction Coordinate Analysis: Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path connecting reactants and products, providing a detailed view of the structural changes that occur during the reaction. nih.gov For instance, the mechanism of dehydration of the alcohol or reactions involving the pyridine nitrogen could be elucidated.

Kinetic Modeling: For reactions involving multiple competing pathways, such as pyrolysis, computational kinetics methods like RRKM/Master Equation theory can be used. These models use data from quantum chemical calculations (geometries, vibrational frequencies, and energies) to predict reaction rate constants over a range of temperatures and pressures. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD is particularly useful for analyzing the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules. mdpi.commdpi.com

Conformational Sampling: this compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. MD simulations can explore the potential energy landscape to identify the most stable and populated conformations in different environments. This is crucial as the molecule's shape can dictate its biological activity or chemical reactivity.

Intermolecular Interactions: MD simulations explicitly model non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, this could involve simulating its interaction with water molecules to understand solvation, or its binding to a protein active site. nih.gov For example, simulations can reveal the orientation of the molecule within a lipid bilayer, highlighting the importance of intramolecular hydrogen bonds between the hydroxyl group and the pyridine nitrogen in specific environments. nih.gov

Thermodynamic Properties: By analyzing the trajectories from MD simulations, thermodynamic properties such as the free energy of binding to a receptor or the potential of mean force (PMF) for moving through a membrane can be calculated. mdpi.com

Computational Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to interpret experimental data or to identify the compound.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating these frequencies for the optimized molecular geometry, a theoretical spectrum is generated. researchgate.net Comparing this with an experimental spectrum can confirm the molecular structure and aid in the assignment of specific spectral bands to the vibrations of functional groups, such as the O-H stretch of the alcohol or the C=N stretching modes of the pyridine ring. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This can help in understanding the photophysical properties of the molecule.

Modeling of Ligand-Metal Interactions in Catalytic Systems

The pyridine nitrogen atom in this compound can act as a Lewis base, allowing it to coordinate to metal centers. This makes it a potential ligand in catalysis. Computational modeling is essential for understanding and predicting these interactions.

Binding Site and Energy: DFT calculations can model the coordination of the pyridine nitrogen to various metal atoms (e.g., Pd, Pt, Cu). nih.gov These calculations can determine the preferred coordination geometry, the bond strength (binding energy), and the electronic effects of the coordination on both the ligand and the metal. nih.gov

Catalytic Cycle Simulation: For a potential catalytic application, quantum chemical methods can be used to model the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states, providing insight into the reaction mechanism and identifying the rate-determining step. This knowledge is crucial for the rational design of more efficient catalysts.

Surface Interactions: If used in heterogeneous catalysis, computational models can simulate the adsorption of this compound onto a metal surface. DFT calculations can investigate the binding sites on the surface, the adsorption energy, and how the molecule's orientation and electronic structure are altered upon adsorption. nih.gov

Application of Chemoinformatics Tools for Structural and Reaction Space Exploration

Chemoinformatics employs computational methods to analyze large datasets of chemical information. These tools can be used to explore the chemical space around this compound and predict its properties in relation to similar molecules. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) can be calculated for this compound using software packages like Mordred, PyDescriptors, or web-based platforms like ChemDes. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By building statistical models that correlate calculated descriptors with experimentally determined properties (e.g., biological activity, solubility) for a series of related compounds, the properties of this compound can be predicted. This approach is widely used in drug discovery to prioritize compounds for synthesis and testing. mdpi.com

Chemical Space Visualization: Chemoinformatics tools can be used to visualize the "chemical space" occupied by libraries of pyridine-containing compounds. nih.gov Techniques like Principal Component Analysis (PCA) can reduce the high-dimensional descriptor data into two or three dimensions, allowing for the visual comparison of this compound to other molecules and the identification of regions of chemical space with desired properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 1-Pyridin-2-ylcyclopentanol, ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopentyl group. The four aromatic protons on the pyridine ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to their distinct electronic environments and spin-spin coupling. The eight protons of the cyclopentyl ring would appear in the upfield region (typically δ 1.5-2.5 ppm), likely as overlapping multiplets. The hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal ten distinct signals, corresponding to each unique carbon atom in the molecule. The five carbons of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm), while the five carbons of the cyclopentyl ring would appear in the aliphatic region (δ 20-80 ppm). The carbon atom bearing the hydroxyl group (C1 of the cyclopentyl ring) would be significantly deshielded compared to the other aliphatic carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Py-H3 | ~7.5-7.7 | ~122.0 |

| Aromatic CH | Py-H4 | ~7.7-7.9 | ~136.0 |

| Aromatic CH | Py-H5 | ~7.2-7.4 | ~121.0 |

| Aromatic CH | Py-H6 | ~8.5-8.6 | ~148.0 |

| Quaternary Aromatic C | Py-C2 | - | ~162.0 |

| Aliphatic CH₂ | Cp-H2, H2' | ~1.9-2.2 | ~40.0 |

| Aliphatic CH₂ | Cp-H3, H3' | ~1.6-1.8 | ~24.0 |

| Aliphatic CH₂ | Cp-H4, H4' | ~1.6-1.8 | ~24.0 |

| Aliphatic CH₂ | Cp-H5, H5' | ~1.9-2.2 | ~40.0 |

| Quaternary Aliphatic C | Cp-C1 | - | ~78.0 |

| Hydroxyl H | OH | Variable (e.g., ~4.0-5.5) | - |

Note: Py = Pyridine, Cp = Cyclopentane. Shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Determination and Derivatization Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), the calculated exact mass is 163.0997 g/mol . In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 164.1075.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula by measuring the m/z to within a few parts per million (ppm) of the theoretical value. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the protonated parent ion, leading to a significant fragment ion at m/z 146.0970. Other fragmentations could include cleavage of the bond between the pyridine and cyclopentanol (B49286) rings.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₁₃NO⁺˙ | 163.0997 | Molecular Ion (in EI-MS) |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1075 | Protonated Molecular Ion (in ESI-MS) |

| [M+H-H₂O]⁺ | C₁₀H₁₂N⁺ | 146.0970 | Fragment from loss of water |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl cation fragment |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield critical data, including bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the pyridine and cyclopentanol rings and reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) in the solid state. Furthermore, it would elucidate the supramolecular structure, showing how individual molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonds. A key interaction would be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming chains or more complex networks. Although a crystal structure for this compound is not publicly available, data from closely related structures, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, show a monoclinic crystal system with intermolecular O-H···N hydrogen bonding. spectrabase.com

Typical Crystallographic Parameters for Pyridyl Alcohols

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/n, Cc |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Intermolecular Interaction | O-H···N hydrogen bonding |

| Conformation | Determines cyclopentyl ring pucker |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. kcvs.ca C-H stretching vibrations for the aliphatic and aromatic portions would appear just below and above 3000 cm⁻¹, respectively. The C-O stretching vibration of the tertiary alcohol would result in a strong band around 1100-1200 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. Raman spectroscopy would be complementary, often showing stronger signals for the aromatic ring vibrations.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Pyridine Ring (C=C, C=N) stretch | 1400 - 1600 | Medium-Strong |

| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |

Circular Dichroism Spectroscopy for Chiral Compound Characterization

This compound is a chiral compound, as the C1 carbon of the cyclopentyl ring is a stereocenter bonded to four different groups (hydroxyl, pyridine, and two different carbon atoms of the ring). Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-Pyridin-2-ylcyclopentanol.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the individual enantiomers of this compound would have identical NMR, MS, and IR spectra, their CD spectra would be mirror images of each other. A racemic mixture (a 50:50 mix of both enantiomers) would be CD-silent. CD spectroscopy is therefore an essential tool for distinguishing between the enantiomers and determining the enantiomeric purity of a sample, typically after chiral separation. The electronic transitions of the pyridine ring would likely give rise to characteristic CD signals (Cotton effects) in the UV region (200-280 nm).

Future Research Directions and Translational Opportunities for 1 Pyridin 2 Ylcyclopentanol

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization

The synthesis of 1-Pyridin-2-ylcyclopentanol, typically achieved through the Grignard reaction of 2-bromopyridine (B144113) with cyclopentanone (B42830), presents a prime opportunity for optimization using computational tools. Future research can leverage machine learning (ML) and artificial intelligence (AI) to enhance synthetic efficiency, yield, and purity.

In Silico Property Prediction: Machine learning models can predict the physicochemical and electronic properties of novel, un-synthesized derivatives of this compound. By correlating structural features with desired functions (e.g., catalytic activity, material properties), AI can guide synthetic chemists toward the most promising candidate molecules, saving significant time and resources.

| Machine Learning Application | Potential Impact on this compound Synthesis |

| Reaction Optimization | Predicts optimal temperature, solvent, and catalyst concentration for Grignard synthesis to maximize yield. |

| Retrosynthetic Analysis | Proposes alternative, potentially more efficient or sustainable, synthetic routes beyond the standard Grignard reaction. nih.govchemrxiv.org |

| Predictive Modeling | Forecasts the catalytic or material properties of new derivatives, guiding research toward high-potential molecules. |

| Process Scaling | Assists in modeling the parameters needed to scale up production from laboratory to industrial quantities. |

Exploration of Sustainable and Green Synthetic Routes

Future synthetic strategies for this compound will increasingly focus on sustainability and adherence to the principles of green chemistry. nih.gov Research in this area can significantly reduce the environmental impact of its production.

Green Solvents and Reagents: The traditional Grignard reaction often uses volatile and hazardous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). A key research direction is the investigation of greener alternatives, such as bio-derived solvents or ionic liquids, that have a lower environmental footprint. Furthermore, exploring thermo-catalytic processes using renewable feedstocks like glycerol (B35011) and ammonia (B1221849) could offer novel, sustainable pathways to pyridine-based molecules. rsc.org

Biocatalysis for Enantioselective Synthesis: Many applications, particularly in pharmaceuticals and asymmetric catalysis, require a single enantiomer of a chiral molecule. This compound is chiral, and its classical synthesis results in a racemic mixture. Future research should explore biocatalytic methods, using enzymes such as alcohol dehydrogenases, for the asymmetric reduction of a precursor ketone. nih.govresearchgate.netnih.gov This approach offers high enantioselectivity under mild, aqueous conditions, representing a significant advancement in green chemistry. nih.gov

Energy-Efficient Synthesis: Techniques such as microwave-assisted or ultrasonic-assisted synthesis could be explored to reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net These methods have been successfully applied to the synthesis of other pyridine (B92270) derivatives and could prove beneficial for the production of this compound. nih.gov

| Green Chemistry Approach | Application to this compound |

| Alternative Solvents | Replacing traditional ethers with bio-based solvents or ionic liquids in the synthesis process. |

| Biocatalysis | Using isolated enzymes or whole-cell systems for the asymmetric synthesis of enantiomerically pure (R)- or (S)-1-Pyridin-2-ylcyclopentanol. nih.govresearchgate.net |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate the reaction and lower energy consumption. nih.gov |

| Atom Economy | Designing one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product. researchgate.net |

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand

The molecular architecture of this compound makes it an excellent candidate as a ligand in coordination chemistry. nih.gov The pyridine nitrogen and the alcohol oxygen can act as a bidentate N,O-donor set, forming stable chelate rings with a variety of transition metals. mdpi.com This opens up a rich field for the development of novel homogeneous catalysts.

Coordination Chemistry and Complex Synthesis: A foundational research direction is the systematic synthesis and characterization of coordination complexes of this compound with various transition metals, such as copper, palladium, ruthenium, manganese, and nickel. nih.gov The steric bulk of the cyclopentyl group can influence the coordination geometry and, consequently, the reactivity of the metal center.

Applications in Homogeneous Catalysis: Once synthesized, these metal complexes can be screened for catalytic activity in a wide range of organic transformations. Based on related pyridinyl alcohol complexes, potential applications include:

Oxidation Reactions: Copper complexes of pyridinyl alcohols have shown promise as catalysts for the selective oxidation of hydrocarbons. nih.gov

Asymmetric Catalysis: Chiral, enantiopure versions of the ligand can be used to construct asymmetric catalysts for reactions such as enantioselective additions to aldehydes and ketones. mdpi.com

Cross-Coupling Reactions: Palladium complexes bearing N,O-ligands are widely used in C-C and C-N bond-forming reactions, and complexes of this compound could offer unique reactivity or stability.

The hemilabile nature of the pyridyl-metal bond, combined with the potential for covalent interaction through the deprotonated alcohol, provides a versatile platform for catalyst design. mdpi.com

Advancements in Derivatization for Materials Science and Advanced Chemical Applications

The functional groups of this compound serve as handles for its incorporation into larger molecular architectures and materials. Future research can focus on derivatization to create novel functional materials.

Polymer Functionalization: The hydroxyl group can be used to graft the molecule onto polymer backbones. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized, or it could be attached to existing polymers like poly(vinyl alcohol). nih.gov The resulting polymers, featuring pendant pyridyl groups, could be used as macromolecular ligands for catalysis, for metal ion scavenging, or in the development of antimicrobial surfaces.

Materials for Electronics and Optics: Pyridine-containing polymers have been investigated for use in electronic devices. For example, pyridine-incorporated polyfluorene derivatives have been synthesized and used as cathode interface layers in organic solar cells (OSCs), where the pyridine moiety enhances solubility and interfacial contact. researchgate.netacs.org Derivatizing this compound for incorporation into conjugated polymer systems could lead to new materials for organic electronics with tailored properties.

Development of Functional Surfaces: The molecule could be anchored to surfaces like silica (B1680970) or metal oxides. These functionalized surfaces could find applications in heterogeneous catalysis, where the active catalytic species is immobilized, or in chromatography as a stationary phase for separating metal ions.

| Derivatization Strategy | Potential Application |

| Polymerization of Derivatives | Creation of polymers with pendant pyridyl groups for use as recyclable catalysts or functional coatings. |

| Incorporation into Conjugated Systems | Development of novel materials for organic solar cells or light-emitting diodes (OLEDs). acs.org |

| Surface Immobilization | Anchoring onto silica or nanoparticles to create heterogeneous catalysts or selective adsorbents. |

| Formation of Self-Assembled Monolayers | Modifying electrode surfaces to control their work function or to act as chemical sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.